REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:23])=[C:11]([CH2:13][N:14]3[CH2:19][CH2:18][CH:17]([C:20](O)=[O:21])[CH2:16][CH2:15]3)[N:12]=2)=[CH:4][CH:3]=1.[N:24]1([CH2:31][CH2:32][CH2:33][NH2:34])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.CCN(C(C)C)C(C)C.C(Cl)CCl>CN(C=O)C>[N:24]1([CH2:31][CH2:32][CH2:33][NH:34][C:20]([CH:17]2[CH2:16][CH2:15][N:14]([CH2:13][C:11]3[N:12]=[C:8]([C:5]4[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=4)[O:9][C:10]=3[CH3:23])[CH2:19][CH2:18]2)=[O:21])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1
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Name
|
|
Quantity
|
0.25 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C=1OC(=C(N1)CN1CCC(CC1)C(=O)O)C
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Name
|
|
Quantity
|
0.33 g
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Type
|
reactant
|
Smiles
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N1(CCCCCC1)CCCN
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Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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0.153 g
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Type
|
reactant
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Smiles
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C(CCl)Cl
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Name
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|
Quantity
|
5 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction solution was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent removed
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Type
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ADDITION
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Details
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EtOAc (100 mL) was added
|
Type
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WASH
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Details
|
The organic layer was washed with saturated sodium bicarbonate (50 mL), water (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
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Details
|
the residue after concentration of the filtrate was crystallized from EtOAc/Hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCCC1)CCCNC(=O)C1CCN(CC1)CC=1N=C(OC1C)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |